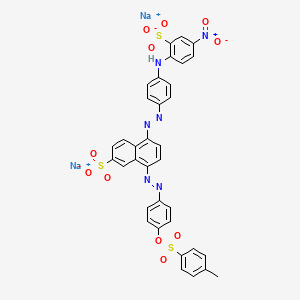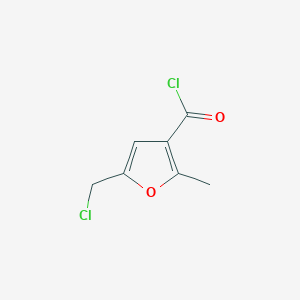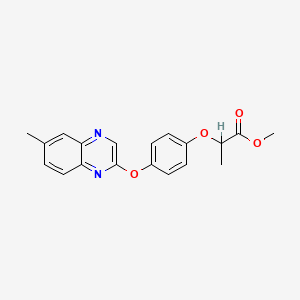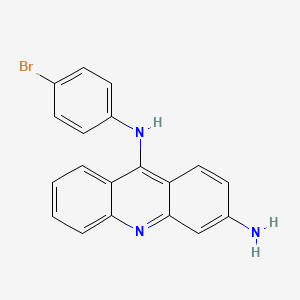
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial production.
化学反应分析
Types of Reactions
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substitution reactions can replace the iodo group with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
科学研究应用
Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the fabrication of perovskite solar cells and other advanced materials.
作用机制
The mechanism by which Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .
相似化合物的比较
Similar Compounds
Phenethylammonium iodide: A simpler compound with similar structural features but lacking the dicyanovinyl and methoxy groups.
Phenethylamine: A basic structure without the additional functional groups present in Phenethylammonium 4-dicyanovinyl-2-iodo-6-methoxyphenoxide.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dicyanovinyl group enhances its electron-withdrawing properties, while the methoxy group provides additional sites for chemical modification.
属性
| 74051-10-8 | |
分子式 |
C19H18IN3O2 |
分子量 |
447.3 g/mol |
IUPAC 名称 |
2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]propanedinitrile;2-phenylethanamine |
InChI |
InChI=1S/C11H7IN2O2.C8H11N/c1-16-10-4-7(2-8(5-13)6-14)3-9(12)11(10)15;9-7-6-8-4-2-1-3-5-8/h2-4,15H,1H3;1-5H,6-7,9H2 |
InChI 键 |
ZIODSRRNFXOGJN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C#N)I)O.C1=CC=C(C=C1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)








